![molecular formula C26H23N3O4 B12519570 N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine CAS No. 657432-38-7](/img/structure/B12519570.png)
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine is a complex organic compound that features an indole moiety, a benzoyl group, and an amino acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The resulting indole derivative is then coupled with benzoyl chloride and L-phenylalanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The use of automated reactors and continuous flow systems can also enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. This compound can also interfere with enzyme function, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine is unique due to its combination of an indole moiety with a benzoyl group and an amino acid derivative. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
657432-38-7 |
|---|---|
Molekularformel |
C26H23N3O4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(1-methylindole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H23N3O4/c1-29-22-14-8-5-11-18(22)16-23(29)25(31)27-20-13-7-6-12-19(20)24(30)28-21(26(32)33)15-17-9-3-2-4-10-17/h2-14,16,21H,15H2,1H3,(H,27,31)(H,28,30)(H,32,33)/t21-/m0/s1 |
InChI-Schlüssel |
SWUUZPCEVKXNTQ-NRFANRHFSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


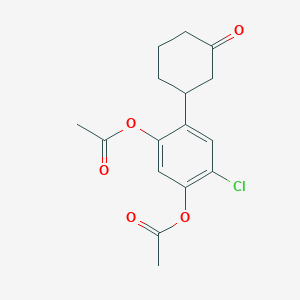
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
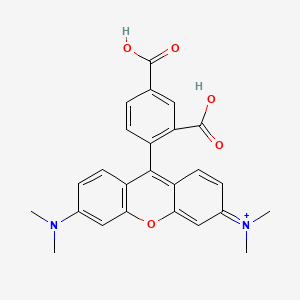
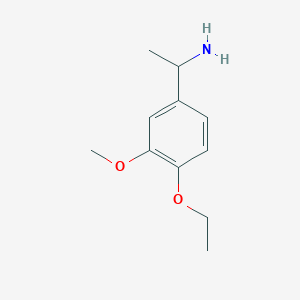

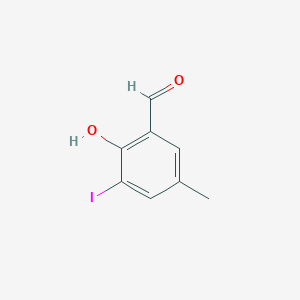

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
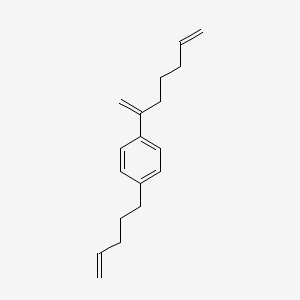
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)

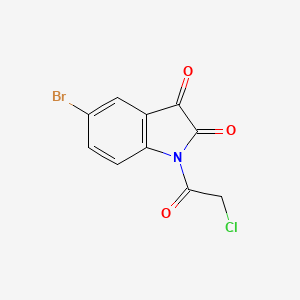
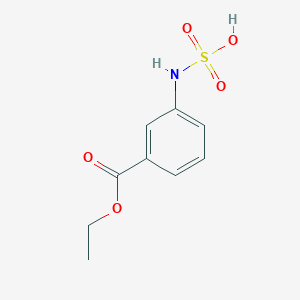
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
